3-hydroxy-N-methylbenzenesulfonamide

Physicochemical characterization Solubility Molecular weight

3-Hydroxy-N-methylbenzenesulfonamide (CAS 612499-25-9) is a substituted benzenesulfonamide derivative with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol. It features a sulfonamide functional group (-SO2NH-) on a benzene ring, substituted with a hydroxyl group (-OH) at the 3-position and a methyl group (-CH3) on the nitrogen atom.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 612499-25-9
Cat. No. B3146987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-N-methylbenzenesulfonamide
CAS612499-25-9
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC(=C1)O
InChIInChI=1S/C7H9NO3S/c1-8-12(10,11)7-4-2-3-6(9)5-7/h2-5,8-9H,1H3
InChIKeyKPPZBUMGQMDQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-N-methylbenzenesulfonamide (CAS 612499-25-9) Procurement Guide: Key Properties and Comparative Positioning


3-Hydroxy-N-methylbenzenesulfonamide (CAS 612499-25-9) is a substituted benzenesulfonamide derivative with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol . It features a sulfonamide functional group (-SO2NH-) on a benzene ring, substituted with a hydroxyl group (-OH) at the 3-position and a methyl group (-CH3) on the nitrogen atom . The compound is typically supplied as a solid with a minimum purity of 95% . As a sulfonamide, it is structurally related to classical carbonic anhydrase inhibitors and antibacterial agents, though its specific biological activity profile remains to be fully characterized .

Why 3-Hydroxy-N-methylbenzenesulfonamide (CAS 612499-25-9) Cannot Be Interchanged with Generic Sulfonamides


The benzenesulfonamide class exhibits pronounced structure-activity relationship (SAR) sensitivity to substitution patterns, making generic substitution highly problematic. Even minor modifications—such as the position of the hydroxyl group (3- vs 4-substitution) or the nature of the N-alkyl moiety—can drastically alter protonation equilibria, enzyme inhibition profiles, and physicochemical properties [1]. For instance, the electron-donating character of substituents directly modulates pKBH+ values in N-methylbenzenesulfonamides, with values ranging from -3.5 to -6.0 depending on the para-substituent [1]. Consequently, compounds lacking the precise 3-hydroxy and N-methyl combination may exhibit different solubility, reactivity, and biological target engagement, rendering them unsuitable as direct replacements in established protocols or synthetic routes.

3-Hydroxy-N-methylbenzenesulfonamide (CAS 612499-25-9): Quantitative Comparative Evidence vs. Closest Analogs


Comparative Physicochemical Properties: 3-Hydroxy-N-methyl vs. N-Methylbenzenesulfonamide

The introduction of a 3-hydroxy group increases molecular weight (187.22 vs. 171.22 g/mol) and introduces hydrogen-bonding capability absent in the unsubstituted parent compound, which is expected to enhance aqueous solubility and alter polarity .

Physicochemical characterization Solubility Molecular weight

Protonation Equilibria Class Comparison: 3-Hydroxy vs. Para-Substituted N-Methylbenzenesulfonamides

Substituent electronic effects on the benzenesulfonamide scaffold dramatically alter protonation behavior. Reported pKBH+ values for para-substituted N-methylbenzenesulfonamides (4-MeO: -3.5; 4-Me: -4.2; 4-Cl: -5.2; 4-NO2: -6.0) demonstrate that electron-donating groups increase basicity (less negative pKBH+) [1]. While direct pKBH+ data for the 3-hydroxy analog are not available in the public literature, the strong electron-donating nature of the 3-hydroxy group via resonance and inductive effects predicts a pKBH+ value closer to the 4-MeO analog than to the unsubstituted or electron-withdrawing variants.

Protonation constant pKBH+ Structure-activity relationship

Synthetic Versatility: 3-Hydroxy Group as a Derivatization Handle

The 3-hydroxy group provides a functional handle for further chemical modifications (e.g., alkylation, acylation, sulfonation) that is absent in N-methylbenzenesulfonamide (CAS 5183-78-8) . This enables the compound to serve as a more versatile synthetic intermediate for generating libraries of substituted benzenesulfonamides with tailored properties.

Chemical synthesis Derivatization Building block

Optimal Procurement Scenarios for 3-Hydroxy-N-methylbenzenesulfonamide (CAS 612499-25-9)


Synthesis of O-Substituted Sulfonamide Derivatives for Medicinal Chemistry

When synthetic plans require O-alkylation, O-acylation, or O-sulfonation of a benzenesulfonamide scaffold, 3-hydroxy-N-methylbenzenesulfonamide provides the requisite phenolic hydroxyl handle absent in simpler N-methylbenzenesulfonamide . This enables modular diversification of the scaffold without introducing additional synthetic steps to install the hydroxyl group.

Structure-Activity Relationship (SAR) Studies of Sulfonamide-Based Inhibitors

For SAR campaigns investigating the effect of meta-hydroxy substitution on benzenesulfonamide pharmacophores, this compound serves as a direct probe. The 3-hydroxy group is expected to influence protonation equilibria and hydrogen-bonding interactions with biological targets, providing data points distinct from 4-hydroxy or unsubstituted analogs.

Physicochemical Property Modulation in Lead Optimization

In lead optimization programs where aqueous solubility and polarity require fine-tuning, the 3-hydroxy-N-methylbenzenesulfonamide scaffold offers an intermediate profile between the more hydrophobic N-methylbenzenesulfonamide (no OH) and more polar di-hydroxy or carboxylated analogs. Its predicted protonation behavior may also confer pH-dependent solubility advantages.

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